molecular formula C6H9ClIN3 B11773499 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Katalognummer: B11773499
Molekulargewicht: 285.51 g/mol
InChI-Schlüssel: WXZYRCOAKWSYSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C6H8IN3·HCl It is a derivative of imidazo[1,5-a]pyrazine, characterized by the presence of an iodine atom at the 3-position and a hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. One common method includes the reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative .

Wissenschaftliche Forschungsanwendungen

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of more complex molecules and for applications requiring specific interactions with biological targets .

Eigenschaften

Molekularformel

C6H9ClIN3

Molekulargewicht

285.51 g/mol

IUPAC-Name

3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8IN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H

InChI-Schlüssel

WXZYRCOAKWSYSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=CN=C2I)CN1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.